molecular formula C4H5Si B1262895 3,4-Silol

3,4-Silol

Cat. No.: B1262895
M. Wt: 81.17 g/mol
InChI Key: ODKRYJCALYTWFW-UHFFFAOYSA-N
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Description

The term "3,4-Silol" refers to a class of organosilicon compounds characterized by a five-membered silole ring (a heterocycle containing one silicon atom and four carbon atoms) with substituents at the 3- and 4-positions. A representative example is 3,4-dihexyl-1,1-dimethyl-2-trimethylsilanyl-1H-silole (CAS: 934563-17-4, molecular formula: C₂₁H₄₂Si₂), which features hexyl and trimethylsilyl groups at the 3- and 4-positions of the silole core . Silole derivatives are notable for their applications in materials science, including organic electronics and hydrophobization agents, due to their unique electronic properties and silicon-mediated stability .

In industrial contexts, "Silol" also refers to silicone-based products such as Silol® FG, a food-grade lubricant compliant with FDA and H1 standards, and Silol® 350F, a silicone additive for adhesives . This article focuses on the chemical compound this compound (silole derivatives) and its structural and functional analogs.

Properties

Molecular Formula

C4H5Si

Molecular Weight

81.17 g/mol

InChI

InChI=1S/C4H5Si/c1-2-4-5-3-1/h1,3-4H,2H2

InChI Key

ODKRYJCALYTWFW-UHFFFAOYSA-N

Canonical SMILES

C1C=C[Si]=C1

Origin of Product

United States

Comparison with Similar Compounds

a. 3,4-Dihexyl-1,1-dimethyl-2-trimethylsilanyl-1H-silole

  • Structure : Silole core with hexyl (C₆H₁₃) and trimethylsilyl (Si(CH₃)₃) substituents at positions 3 and 4.
  • Applications : Primarily used in organic electronics for its electron-transport properties and stability .

b. Poly[(4,4′-dioctyldithieno[3,2-b:2′,3′-d]silol-2,6-diyl)alt(2,1,3-benzothiadiazole-4,7-diyl)] (Si-PCPDTBT)

  • Structure: A low-bandgap polymer incorporating a dithienosilol (fused silole-thiophene) unit.
  • Comparison: Electronic Properties: Exhibits enhanced photoconductivity compared to its non-silol analog, PCPDTBT, due to silicon’s electron-deficient nature . Rheological Behavior: Films of Si-PCPDTBT show reduced compressibility at high pressures and conformational reorganization at intermediary pressures, unlike PCPDTBT . Morphology: The addition of stearic acid (SA) stabilizes Si-PCPDTBT at air-water interfaces, reducing aggregation and improving film uniformity .

c. 2,5-Dimethyl-1-phenylsilole

  • Structure : Silole with methyl groups at positions 2 and 5 and a phenyl group at position 1.
  • Comparison :
    • Reactivity : The 2,5-substitution pattern leads to higher ring strain compared to 3,4-substituted siloles, making it more reactive in cycloaddition reactions.
    • Applications : Less thermally stable than 3,4-Silol derivatives, limiting its use in high-temperature applications.
2.2. Silicone-Based Industrial Products

a. Silol® FG (Food-Grade Lubricant)

  • Composition : Synthetic silicone oil compliant with FDA 21 CFR 178.3570 and InS H1 standards.
  • Comparison: Performance: Outperforms conventional PDMS (polydimethylsiloxane) lubricants in residue-free flushing for compressors transitioning to food-grade applications . Safety: Unlike non-food-grade silicones, Silol® FG minimizes contamination risks in food transport and processing .

b. Silol® 350F (Silicone Additive for Adhesives)

  • Comparison with PDMS Additives: Viscosity: At 5 pph concentration, Silol® 350F causes the most pronounced viscosity reduction (to <30 Pa·s) in adhesives, whereas PDMS 50 and 500 additives maintain higher viscosities . Thermal Resistance: Comparable to OS 300 additives but inferior to high-molecular-weight PDMS derivatives.
2.3. Hydrophobization Agents

Data Tables

Table 1: Key Properties of Silole Derivatives

Compound Substituents Application Key Property Reference
3,4-Dihexyl-1,1-dimethyl-2-TMS-silole 3-C₆H₁₃, 4-Si(CH₃)₃ Organic Electronics High thermal stability, electron transport
Si-PCPDTBT Dithienosilol core Photovoltaics Enhanced photoconductivity vs. PCPDTBT
2,5-Dimethyl-1-phenylsilole 2,5-CH₃, 1-Ph Reactive intermediates High ring strain, reactivity

Table 2: Performance of Silicone Additives in Adhesives

Additive Concentration (pph) Viscosity (Pa·s) Thermal Resistance
Silol® 350F 5.0 <30 Moderate
PDMS 500 5.0 ~50 High
OS 300 5.0 ~30 Moderate

Source:

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Silol
Reactant of Route 2
3,4-Silol

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